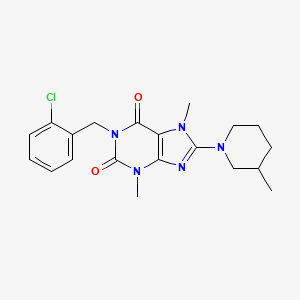

![molecular formula C13H11NO4 B2642603 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255782-26-3](/img/structure/B2642603.png)

9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one” is a complex organic molecule that contains a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Aged samples, especially if exposed to light, become yellow and later brown . Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. Quinolines can participate in a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .科学的研究の応用

Synthesis and Derivative Formation

- Synthesis Methods : A study by Yang et al. (2013) discusses a method for synthesizing derivatives of compounds similar to 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one, highlighting an efficient process useful for creating libraries of quinoline and related azaheterocycles (Yang et al., 2013).

Biological Activities and Potential Applications

- Anticancer Properties : Metwally et al. (2013) explored the role of methoxy substitution in enhancing the anticancer activities of pyrimido[4,5-c]quinolin-1(2H)-one derivatives. This research indicates the potential of such compounds, including those with 9-methoxy substitution, in controlling metastatic breast cancers (Metwally et al., 2013).

- Antimalarial and Antifungal Activities : Research by Kornsakulkarn et al. (2010) found that compounds including 9-methoxystrobilurin B and G exhibited antimalarial, antifungal, and cytotoxic activities, suggesting potential therapeutic applications for related compounds (Kornsakulkarn et al., 2010).

Chemical Properties and Reactions

- Photoaddition Reactions : A study by Suginome et al. (1991) on furo[3,2-c]quinolin-4(5H)-ones, which can carry methoxyl groups like this compound, outlines a one-step procedure involving [2+3] photoaddition, highlighting the chemical reactivity and potential applications in photodynamic therapy or photochemistry (Suginome et al., 1991).

Imaging and Diagnostics

- Radiotracer Development : Moran et al. (2012) discussed the development of quinolines, including those with methoxy substitutions, as radiotracers for imaging GABA receptors in the central nervous system. This suggests potential applications in neuroimaging and diagnostics (Moran et al., 2012).

特性

IUPAC Name |

9-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-16-8-2-3-9-11(6-8)14-7-10-12(9)17-4-5-18-13(10)15/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKURTXOEVZJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C3C(=C2C=C1)OCCOC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2642521.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)

![[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate](/img/structure/B2642531.png)

![5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2642534.png)

![N-[5-[(2-Chlorophenyl)methylsulfanyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2642537.png)